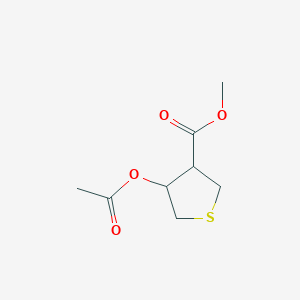

4-Acetoxy-tetrahydro-thiophene-3-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 4-acetyloxythiolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4S/c1-5(9)12-7-4-13-3-6(7)8(10)11-2/h6-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAASVIFFGHFKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CSCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901214643 | |

| Record name | Methyl 4-(acetyloxy)tetrahydro-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901214643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208081-85-9 | |

| Record name | Methyl 4-(acetyloxy)tetrahydro-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(acetyloxy)tetrahydro-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901214643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-tetrahydro-thiophene-3-carboxylic acid methyl ester typically involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester. The reaction conditions often include the use of a base such as sodium hydroxide (NaOH) or an acid medium to facilitate the formation of the thiophene ring .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-tetrahydro-thiophene-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

4-Acetoxy-tetrahydro-thiophene-3-carboxylic acid methyl ester has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-Acetoxy-tetrahydro-thiophene-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Methyl 4-oxotetrahydrothiophene-3-carboxylate

Structural Differences :

4-Methyl-3-oxotetrahydro-2-thiophencarboxylic acid methyl ester

Reactivity :

- The methyl group at position 4 in the analog introduces steric hindrance, reducing accessibility for electrophilic substitution.

- The acetoxy group in the target compound increases electrophilicity at the adjacent carbon, enhancing reactivity in SN2 reactions.

- Yield Comparison : The analog is synthesized with 64–96.5% yield using iron(III) chloride and hydroxylamine hydrochloride , whereas the target compound’s synthesis may require milder conditions due to acetoxy sensitivity.

4-Chloro-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester

Structural Differences :

Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate

Structural Differences :

- Target Compound: No amino or aryl groups.

- Analog: Amino group at position 2, ethoxyphenyl at position 4 .

Functional Contrast :

- The amino group in the analog enables participation in Schiff base formation or coordination chemistry.

- The acetoxy group in the target compound is inert toward amines but reactive toward alcohols or thiols in acylations.

- Biological Relevance: The analog’s aryl and amino groups make it a candidate for kinase inhibition, whereas the target compound may serve as a prodrug moiety due to its ester functionality .

Data Tables

Table 1. Key Physicochemical Properties

Biological Activity

4-Acetoxy-tetrahydro-thiophene-3-carboxylic acid methyl ester, also known as Methyl 4-Oxotetrahydrothiophene-3-carboxylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a thiophene ring fused with a tetrahydrofuran ring. Its molecular formula is with a molecular weight of approximately 188.24 g/mol. The compound appears as a white solid and is soluble in organic solvents, which facilitates its use in various chemical reactions.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, indicating its candidacy for further exploration in the development of antibacterial agents.

- Neuroleptic Agent Development : The compound is being investigated as an intermediate in the synthesis of neuroleptic agents, which are used to treat psychiatric disorders.

- Potential Anticancer Activity : Emerging research indicates that derivatives of this compound may possess anticancer properties, warranting further investigation into their efficacy against various cancer cell lines.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition/Activation : It may act as an inhibitor or activator for certain enzymes, affecting metabolic pathways.

- Substrate for Biochemical Assays : It is utilized in assays to study enzyme kinetics and mechanisms due to its reactivity and structural features.

Antimicrobial Activity

A study conducted by researchers demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations for potential therapeutic applications.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Neuroleptic Agent Development

In the context of neuroleptic agent development, the compound has been shown to influence neurotransmitter pathways. A case study involving animal models indicated that administration of the compound led to significant behavioral changes consistent with antipsychotic effects.

Anticancer Potential

Emerging studies have indicated that derivatives of this compound may exhibit anticancer properties. For instance, a recent investigation assessed the cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings suggest that further exploration into the structure-activity relationship (SAR) could yield compounds with enhanced potency and selectivity.

Q & A

Q. What analytical techniques detect degradation products during stability studies?

- Methodological Answer :

- LC-HRMS : Identify hydrolyzed products (e.g., free carboxylic acids) with high mass accuracy.

- TGA/DSC : Monitor thermal decomposition pathways under controlled conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.